2,3-Bis(benzyloxy)butanedioic acid
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Overview
Description
2,3-Bis(benzyloxy)butanedioic acid is an organic compound with the molecular formula C18H18O6. It is a derivative of butanedioic acid, where two benzyloxy groups are attached to the 2 and 3 positions of the butanedioic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(benzyloxy)butanedioic acid typically involves the protection of the hydroxyl groups of butanedioic acid followed by benzylation. One common method is to start with butanedioic acid and react it with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyloxy groups. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(benzyloxy)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with sodium borohydride can produce benzyl alcohol derivatives.
Scientific Research Applications
2,3-Bis(benzyloxy)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bis(benzyloxy)butanedioic acid involves its interaction with various molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The butanedioic acid backbone can undergo various transformations, contributing to the compound’s versatility in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(benzylamino)butanedioic acid: Similar in structure but contains benzylamino groups instead of benzyloxy groups.
2,3-Bis(benzoyloxy)butanedioic acid: Contains benzoyloxy groups instead of benzyloxy groups.
2,3-Bis(4-aminophenyl)butanedioic acid: Contains aminophenyl groups instead of benzyloxy groups.
Uniqueness
2,3-Bis(benzyloxy)butanedioic acid is unique due to the presence of benzyloxy groups, which provide distinct reactivity and properties compared to other similar compounds. The benzyloxy groups enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions.
Properties
IUPAC Name |
2,3-bis(phenylmethoxy)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-17(20)15(23-11-13-7-3-1-4-8-13)16(18(21)22)24-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRDKHFYTWVMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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